(2S)-2-[(methylsulfanyl)methyl]pyrrolidine
CAS No.:
Cat. No.: VC20446678
Molecular Formula: C6H13NS
Molecular Weight: 131.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NS |
|---|---|
| Molecular Weight | 131.24 g/mol |
| IUPAC Name | (2S)-2-(methylsulfanylmethyl)pyrrolidine |
| Standard InChI | InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
| Standard InChI Key | UAFBQROGXTXREC-LURJTMIESA-N |
| Isomeric SMILES | CSC[C@@H]1CCCN1 |
| Canonical SMILES | CSCC1CCCN1 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | (2S)-2-[(methylsulfanyl)methyl]pyrrolidine |
| Molecular Formula | C6H13NS |
| Molecular Weight | 131.24 g/mol |
| Structure | Contains a pyrrolidine ring substituted at the 2-position with a methylsulfanyl group. |
| Chirality | The compound is optically active due to the stereocenter at the 2-position. |
Structural Characteristics
The compound features:
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A pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
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A methylsulfanyl group (-SCH3) attached to the 2-position of the pyrrolidine ring.
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A single stereocenter at the 2-position, making it an enantiomerically pure compound in its (S)-configuration.
This structure imparts unique chemical and biological properties to the molecule.
Synthesis
The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine generally involves:
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Starting Materials: The preparation often begins with commercially available L-proline or similar chiral precursors.
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Key Reaction Steps:
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Functionalization of the pyrrolidine ring at the 2-position.
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Introduction of the methylsulfanyl group via nucleophilic substitution or addition reactions.
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Catalysts and Reagents: Chiral catalysts and mild reaction conditions are employed to preserve stereochemistry.
Biological Relevance
Pyrrolidine derivatives, including (2S)-2-[(methylsulfanyl)methyl]pyrrolidine, are commonly studied for their biological activity:
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Pharmacological Potential: Pyrrolidines are often used as building blocks in drug design due to their conformational rigidity and ability to interact with biological targets.
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Enzyme Inhibition: The sulfur-containing moiety may interact with thiol groups in enzymes, potentially leading to inhibitory effects.
Applications
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Chemical Synthesis:
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Used as an intermediate in the synthesis of more complex organic molecules.
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Serves as a precursor for chiral ligands and catalysts in asymmetric synthesis.
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Pharmaceutical Research:
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Investigated for its role in developing drugs targeting neurological disorders and infections.
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The pyrrolidine scaffold is widely recognized for its presence in bioactive compounds.
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Biological Studies:
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Utilized in probing enzyme mechanisms due to its structural similarity to natural substrates.
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Comparison with Related Compounds
| Compound Name | Structural Difference | Applications |
|---|---|---|
| (R)-Pyrrolidine | Lacks the methylsulfanyl group | Commonly used as a chiral auxiliary in synthesis |
| 2-[2-(Methylsulfanyl)ethyl]pyridine | Contains a pyridine instead of a pyrrolidine ring | Studied for antimicrobial activity |
Research Outlook
Recent studies suggest that sulfur-containing pyrrolidines like (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hold promise for:
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Development of novel therapeutic agents.
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Use as probes in biochemical assays.
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Exploration in green chemistry as recyclable chiral auxiliaries.
Further research into its pharmacokinetics, toxicity, and environmental impact is necessary to fully realize its potential.
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